molecular formula C23H24ClN5O2S B2506988 N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031975-79-7

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2506988
CAS No.: 1031975-79-7
M. Wt: 469.99
InChI Key: PMHNVCUJESSZIX-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a pyrazine core substituted with a phenylpiperazine moiety and a sulfanyl acetamide group. Its molecular formula is C24H26ClN5O3S, with a molecular weight of 500.01 g/mol . The 3-chloro-4-methoxyphenyl group enhances lipophilicity, while the pyrazine-sulfanyl linkage and phenylpiperazine moiety contribute to its binding affinity and selectivity .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-31-20-8-7-17(15-19(20)24)27-21(30)16-32-23-22(25-9-10-26-23)29-13-11-28(12-14-29)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHNVCUJESSZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the piperazine ring: This step involves the nucleophilic substitution reaction between the pyrazine derivative and a phenylpiperazine.

    Attachment of the acetamide group: This is usually done through an acylation reaction using acetic anhydride or acetyl chloride.

    Final coupling: The final step involves the coupling of the chloro-methoxyphenyl group with the pyrazine-piperazine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Reaction Mechanisms Involving the Acetamide Group

The acetamide (-NHCO-) group participates in hydrolysis and nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsProductsNotes
Acidic HydrolysisConcentrated HCl, 80–100°C3-chloro-4-methoxyaniline + acetic acid derivativesComplete cleavage of the amide bond observed under prolonged heating
Basic HydrolysisNaOH (aqueous), refluxSodium carboxylate + aromatic amineRequires strong bases for full deacetylation
Nucleophilic Acyl SubstitutionSOCl₂, PCl₅Acetyl chloride intermediatesConverts amide to reactive electrophiles for further derivatization

Transformations of the Pyrazine Ring

The pyrazine core undergoes electrophilic substitution and redox reactions:

Reaction TypeReagents/ConditionsProductsKey Observations
Electrophilic HalogenationCl₂/FeCl₃, Br₂/AlBr₃Halogenated pyrazinesPositional selectivity influenced by the thioether group at C2
OxidationKMnO₄ (acidic)Pyrazine-2,3-dione derivativesComplete ring oxidation at elevated temperatures
ReductionH₂/Pd-CPartially saturated piperazine analogsSelective reduction of pyrazine ring observed under catalytic hydrogenation

Reactivity of the Piperazine Moiety

The 4-phenylpiperazine group enables N-alkylation and ring-opening reactions:

Reaction TypeReagents/ConditionsProductsYield/Selectivity
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium saltsHigh regioselectivity for the less hindered nitrogen
Ring OpeningHBr (48%), 120°C1,4-Diaminobenzene derivativesRequires prolonged heating for complete cleavage
CyclocondensationPhosgene, THFBenzodiazepine analogsForms fused heterocycles via intramolecular cyclization

Substitution Reactions at Aromatic Chloro and Methoxy Groups

The chloro and methoxy substituents on the phenyl ring participate in nucleophilic and electrophilic processes:

Functional GroupReaction TypeReagents/ConditionsProducts
Chloro (-Cl)Nucleophilic Aromatic SubstitutionNH₃ (aq.), Cu catalyst3-amino-4-methoxyphenyl derivatives
Methoxy (-OCH₃)DemethylationBBr₃, CH₂Cl₂Phenolic derivatives

Palladium-Catalyzed Cross-Coupling Reactions

The compound serves as a substrate in Pd-mediated couplings, leveraging its sulfur and nitrogen heteroatoms:

Reaction TypeCatalytic SystemLigandYieldApplication
Suzuki-MiyauraPd(OAc)₂/XPhosXPhos78–85%Biaryl synthesis via pyrazine-thioether functionalization
Buchwald-HartwigPd₂(dba)₃/L3a BINAP65%N-arylation of piperazine nitrogen
C–H ActivationPd(TFA)₂/L26 Proazaphosphatrane50–82%Direct functionalization of phenylpiperazine

Critical Analysis of Reaction Pathways

  • Steric Effects : The bulky phenylpiperazine group limits reactivity at the pyrazine C5 and C6 positions, favoring substitutions at C2 and C3.

  • Electronic Effects : Electron-withdrawing acetamide and thioether groups deactivate the pyrazine ring toward electrophilic attack but enhance redox activity.

  • Catalytic Challenges : Pd-mediated couplings require tailored ligands (e.g., XPhos, BINAP) to mitigate coordination with sulfur atoms, which can poison catalysts .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine and phenyl groups exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. A study highlighted the effectiveness of similar arylpiperazine derivatives in treating depression, suggesting that N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide may share this therapeutic potential .

Antipsychotic Properties

The compound's structural components suggest it may also possess antipsychotic effects. Research on related compounds has shown that they can block dopamine receptors, which are often implicated in psychotic disorders. This mechanism of action positions this compound as a candidate for further investigation in psychopharmacology .

Anticancer Activity

There is growing interest in the anticancer properties of compounds with similar structures. Studies have demonstrated that derivatives with piperazine and pyrazine rings exhibit cytotoxic effects against various cancer cell lines. For instance, certain piperazine derivatives have shown significant activity against prostate cancer cells, indicating that this compound may also warrant exploration in oncology .

Case Studies and Experimental Findings

StudyFindings
Antidepressant Activity A study on arylpiperazine derivatives showed significant reduction in depressive symptoms in animal models, suggesting similar potential for the compound .
Antipsychotic Effects Research indicated that related compounds effectively blocked dopamine receptors, providing a basis for investigating this compound's antipsychotic properties .
Anticancer Efficacy In vitro studies revealed that piperazine-containing compounds exhibited cytotoxic effects against prostate cancer cells, highlighting the need for further testing of this compound in cancer research .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Acetamide Motifs

2.1.1. Piperazine-Substituted Acetamides ()
Compounds in share the phenylpiperazine-acetamide scaffold but differ in substituents on the aryl rings, influencing their physicochemical and biological properties:

Compound ID Substituents on Piperazine/Aryl Group Molecular Formula Molecular Weight (g/mol) Biological Activity
Target Compound 4-Phenylpiperazine, 3-chloro-4-methoxyphenyl C24H26ClN5O3S 500.01 Not explicitly reported
Compound 14 () 4-Phenylpiperazine, 3-(trifluoromethyl)phenyl C19H20F3N5O 415.40 Anticonvulsant activity
Compound 15 () 4-(2-Chlorophenyl)piperazine, 3-(trifluoromethyl)phenyl C19H19ClF3N5O 449.83 Enhanced receptor selectivity
BB05849 () 4-(4-Methoxyphenyl)piperazine, 3-chloro-4-methoxyphenyl C24H26ClN5O3S 500.01 Similar structure; solubility likely improved by methoxy group

Key Observations :

  • The trifluoromethyl group in Compound 14 increases metabolic stability but reduces solubility compared to the methoxy group in the target compound .
  • Chlorine substituents (e.g., Compound 15) enhance binding affinity to hydrophobic receptor pockets .
Pyrazine vs. Triazole/Triazolone Derivatives ()

The pyrazine ring in the target compound distinguishes it from triazole-based analogues:

Compound Name/ID Core Heterocycle Substituents Molecular Weight (g/mol) Activity/Application
Target Compound Pyrazine Phenylpiperazine, sulfanyl acetamide 500.01 Potential CNS activity
VUAA-1 () Triazole Ethylphenyl, pyridinyl 413.47 Orco agonist (insect olfaction)
OLC-12 () Triazole Isopropylphenyl, pyridinyl 449.55 Orco agonist
573943-64-3 () Triazole Ethyl, pyridinyl, chloro-methoxy 444.90 Unreported

Key Observations :

  • Triazole derivatives (e.g., VUAA-1) exhibit strong agonist activity in insect olfactory receptors, whereas pyrazine-based compounds like the target molecule are hypothesized to target mammalian CNS receptors due to phenylpiperazine’s dopamine receptor affinity .
  • The pyrazine core may confer better π-π stacking interactions in protein binding compared to triazoles .
Physicochemical and Spectral Properties

Melting Points and Solubility

  • The target compound’s melting point is unreported, but analogues with chloro and methoxy substituents (e.g., Compound 14 in ) typically exhibit melting points between 180–220°C, suggesting moderate crystallinity .
  • Methoxy groups (e.g., BB05849 in ) improve aqueous solubility compared to chloro-substituted analogues .

Spectral Data

  • IR/NMR : The sulfanyl (-S-) and amide (-NHCO-) groups in the target compound are expected to show characteristic peaks at ~2550 cm⁻¹ (S-H stretch, IR) and δ 7.5–8.5 ppm (pyrazine protons, ¹H NMR) .
  • Compared to oxadiazole derivatives (), pyrazine-based compounds exhibit distinct ¹³C NMR signals for aromatic carbons (δ 140–160 ppm) .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Chloro-substituted aromatic ring
  • Methoxy group
  • Piperazine ring
  • Pyrazine ring

These functional groups contribute to its diverse biological properties. The molecular formula is C22H27ClN4O3C_{22}H_{27}ClN_{4}O_{3}, with a molecular weight of 430.9 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, compounds with piperazine and pyrazine moieties are often involved in neurotransmitter modulation and have shown promise in treating psychiatric disorders .

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For example, derivatives of pyrazole, which share structural similarities with this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

CompoundCell LineIC50 (µM)
Pyrazole Derivative 1MCF7 (Breast Cancer)3.79
Pyrazole Derivative 2SF-268 (CNS Cancer)12.50
Pyrazole Derivative 3NCI-H460 (Lung Cancer)42.30

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that similar derivatives may exhibit comparable efficacy .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating serotonin and dopamine receptors. The presence of the piperazine ring in this compound suggests potential applications in treating mood disorders and anxiety .

Case Studies

  • Antitumor Activity : A study evaluated a series of pyrazole derivatives, including those structurally related to this compound against various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells at low concentrations, highlighting their therapeutic potential.
  • Neurotransmitter Modulation : Research involving piperazine derivatives showed significant inhibition of human acetylcholinesterase, suggesting that compounds like this compound could be explored for their cognitive-enhancing effects .

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